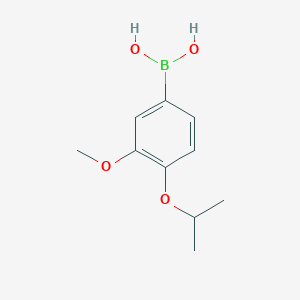

4-Isopropoxy-3-methoxyphenylboronic acid

Description

The exact mass of the compound 4-Isopropoxy-3-methoxyphenylboronic acid is 210.1063391 g/mol and the complexity rating of the compound is 186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Isopropoxy-3-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropoxy-3-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxy-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCWUUPWMVBXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)C)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Isopropoxy-3-methoxyphenylboronic Acid: A Technical Guide for Advanced Chemical Synthesis

Executive Summary: 4-Isopropoxy-3-methoxyphenylboronic acid is a valuable building block in contemporary drug discovery and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comprehensive, field-proven protocol for its synthesis, designed for researchers, chemists, and drug development professionals. The synthesis is approached via a robust two-step sequence: the initial preparation of the precursor 1-isopropoxy-2-methoxybenzene through a Williamson ether synthesis, followed by a highly regioselective directed ortho-metalation (DoM) and subsequent borylation. This document emphasizes the underlying chemical principles, provides detailed, step-by-step experimental procedures, and addresses critical safety and handling considerations. The protocols are structured to be self-validating through integrated characterization checkpoints, ensuring both scientific integrity and practical applicability.

Introduction: Strategic Importance and Synthetic Overview

Arylboronic acids are a cornerstone of modern carbon-carbon bond formation, enabling the construction of complex molecular architectures that are central to many pharmaceutical agents and functional materials. The title compound, 4-isopropoxy-3-methoxyphenylboronic acid, offers a unique substitution pattern that is of significant interest in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | (4-Isopropoxy-3-methoxyphenyl)boronic acid |

| Synonyms | (3-Methoxy-4-(propan-2-yloxy)phenyl)boronic acid |

| CAS Number | 516465-82-0 |

| Molecular Formula | C₁₀H₁₅BO₄ |

| Molecular Weight | 210.04 g/mol |

| Appearance | Expected to be a white to off-white solid |

Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two primary stages, as depicted below. This strategy leverages commercially available starting materials and employs well-understood, high-yielding transformations.

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations involving air- or moisture-sensitive reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Step 1: Synthesis of 1-Isopropoxy-2-methoxybenzene (Precursor)

This procedure is an adaptation of the classical Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.

2.1.1 Principle and Mechanism The reaction proceeds via an SN2 mechanism. The phenolic hydroxyl group of guaiacol is deprotonated by a base (potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then displaces the bromide from 2-bromopropane to form the desired ether.

2.1.2 Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |

| Guaiacol | 124.14 | 10.0 g | 80.5 mmol | 1.0 |

| 2-Bromopropane | 122.99 | 14.8 g (10.9 mL) | 120.8 mmol | 1.5 |

| Potassium Carbonate | 138.21 | 16.7 g | 120.8 mmol | 1.5 |

| Acetone | - | 150 mL | - | - |

2.1.3 Experimental Procedure

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (10.0 g, 80.5 mmol), potassium carbonate (16.7 g, 120.8 mmol), and acetone (150 mL).

-

Stir the suspension vigorously and add 2-bromopropane (10.9 mL, 120.8 mmol).

-

Heat the mixture to a gentle reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the guaiacol spot has been consumed.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with additional acetone (2 x 20 mL).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether (100 mL) and wash with 1 M aqueous NaOH (2 x 50 mL) to remove any unreacted guaiacol.

-

Wash the organic layer with water (50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 1-isopropoxy-2-methoxybenzene as a colorless to pale yellow oil.

-

Validation: Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its identity and purity before proceeding to the next step.

Step 2: Synthesis of 4-Isopropoxy-3-methoxyphenylboronic Acid

This step utilizes the principle of Directed ortho-Metalation (DoM), where a functional group on an aromatic ring directs deprotonation to an adjacent position. The resulting aryllithium species is then trapped with an electrophile.

2.2.1 Principle and Mechanism The two ether groups (methoxy and isopropoxy) on the precursor are potent Directed Metalation Groups (DMGs). They coordinate to the Lewis acidic lithium atom of n-butyllithium (n-BuLi), positioning the base to selectively abstract the proton at the C4 position, which is ortho to the isopropoxy group and meta to the methoxy group. The resulting aryllithium intermediate is a powerful nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to afford the final boronic acid.

Caption: Simplified mechanism of the DoM-borylation reaction.

2.2.2 Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |

| 1-Isopropoxy-2-methoxybenzene | 166.22 | 5.0 g | 30.1 mmol | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | - | 13.2 mL | 33.1 mmol | 1.1 |

| Triisopropyl borate | 188.08 | 7.6 g (8.3 mL) | 40.6 mmol | 1.35 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |

2.2.3 Critical Safety Considerations

-

n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strictly inert atmosphere by trained personnel. Always use a syringe or cannula for transfers. Have a Class D fire extinguisher (for combustible metals) or dry sand readily available.

-

The reaction is performed at very low temperatures (-78 °C), requiring a dry ice/acetone or similar cooling bath.

-

Quenching of the reaction can be exothermic.

2.2.4 Experimental Procedure

-

To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-isopropoxy-2-methoxybenzene (5.0 g, 30.1 mmol) and anhydrous THF (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33.1 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours.

-

To this solution, add triisopropyl borate (8.3 mL, 40.6 mmol) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

-

Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (approx. 12-16 hours).

-

Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 1 M HCl (~50 mL) until the aqueous layer is acidic (pH ~1-2).

-

Stir the biphasic mixture vigorously for 30 minutes at room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).

-

Combine the organic layers and proceed with the purification protocol.

Purification and Characterization

Purification of arylboronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric anhydrides (boroxines) upon dehydration. A common and effective method involves an acid-base extraction.

Purification Protocol

-

Combine the organic extracts from the workup (Step 2.2.4, step 11).

-

Extract the combined organic layers with 1 M aqueous NaOH (3 x 50 mL). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.

-

Combine the aqueous extracts and wash with diethyl ether (50 mL) to remove any non-acidic organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of concentrated HCl. The 4-isopropoxy-3-methoxyphenylboronic acid will precipitate as a white solid.

-

Collect the solid by vacuum filtration, washing with cold water (2 x 20 mL).

-

Dry the solid under high vacuum to a constant weight.

-

For higher purity, the product can be recrystallized from an appropriate solvent system, such as a mixture of acetone and water or toluene.

Characterization (Predicted)

The final product should be characterized to confirm its structure and purity.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

~7.8 (s, 2H, B(OH)₂) - broad singlet, exchangeable with D₂O

-

~7.3-7.4 (m, 2H, Ar-H)

-

~6.9 (d, 1H, Ar-H)

-

~4.5-4.6 (septet, 1H, -OCH(CH₃)₂)

-

~3.8 (s, 3H, -OCH₃)

-

~1.3 (d, 6H, -OCH(CH₃)₂)

-

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

-

~152.0 (Ar-C-O)

-

~148.0 (Ar-C-O)

-

~125.0 (Ar-CH)

-

~118.0 (Ar-CH)

-

~112.0 (Ar-CH)

-

The carbon attached to boron is often not observed or is very broad.

-

~71.0 (-OCH(CH₃)₂)

-

~55.5 (-OCH₃)

-

~22.0 (-OCH(CH₃)₂)

-

-

Mass Spectrometry (ESI-): Calculated for C₁₀H₁₄BO₄⁻ [M-H]⁻: 209.10. Found: 209.x.

Troubleshooting and Process Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or no yield of boronic acid | Incomplete lithiation due to wet glassware/solvents or inactive n-BuLi. | Ensure all glassware is flame-dried under vacuum and all solvents are rigorously anhydrous. Titrate the n-BuLi solution before use to confirm its concentration. |

| Low temperature was not maintained during additions. | Ensure efficient cooling and slow, dropwise addition of reagents. Monitor internal temperature closely. | |

| Formation of significant side-products | Lithiation at an alternative position. | The directing group effect of the ethers is strong; however, ensure the reaction is not allowed to warm prematurely, which could lead to scrambling. |

| Product is an oil or difficult to crystallize | Presence of boroxine anhydride or other impurities. | Ensure the final product is thoroughly dried. Attempt recrystallization from various solvent systems. If it remains an oil, purification by flash column chromatography on silica gel may be attempted, though this can sometimes lead to decomposition. |

| Incomplete hydrolysis of the borate ester. | Ensure the acidic workup is performed for a sufficient time with vigorous stirring to facilitate complete hydrolysis. |

Conclusion

The synthesis of 4-isopropoxy-3-methoxyphenylboronic acid can be reliably achieved in two main steps from commercially available guaiacol. The Williamson ether synthesis provides the necessary precursor, which then undergoes a highly regioselective directed ortho-metalation and borylation. Careful attention to anhydrous reaction conditions and the safe handling of pyrophoric reagents are paramount to the success and safety of this procedure. The protocol described herein, complete with validation checkpoints and troubleshooting advice, provides a robust framework for the production of this valuable synthetic intermediate for applications in research and development.

References

- Boron containing compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing. In this review, several activities of boronic acids, such as anticancer, antibacterial, antiviral activity, and

Technical Guide: Reactivity Profile of 4-Isopropoxy-3-methoxyphenylboronic Acid

This guide details the reactivity profile, handling, and application of 4-Isopropoxy-3-methoxyphenylboronic acid (CAS: 875654-33-4). It is designed for medicinal chemists and process engineers optimizing cross-coupling workflows.

Part 1: Executive Summary & Structural Logic

Compound Identity:

-

Molecular Formula: C₁₀H₁₅BO₄

-

Molecular Weight: 210.03 g/mol

-

Core Utility: A nucleophilic building block for installing the 3-methoxy-4-isopropoxyphenyl moiety, a pharmacophore often used to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.

Structural Analysis: The molecule features a phenyl ring substituted with two electron-donating groups (EDGs): a methoxy group at the meta position (relative to boron) and an isopropoxy group at the para position.

-

Electronic Effect: Both alkoxy groups exert a strong

(mesomeric) effect, significantly increasing the electron density of the aromatic ring. -

Steric Environment: The isopropoxy group adds moderate steric bulk at the para position, which generally does not interfere with the transmetallation step at the C1 position. However, the 3-methoxy group provides a slight steric influence on the boronic acid moiety, potentially affecting the conformation of the boronate-palladium species during coupling.

Part 2: Reactivity Profile

Suzuki-Miyaura Coupling (Primary Application)

As an electron-rich boronic acid, this compound is an excellent nucleophile. In the transmetallation step of the Suzuki catalytic cycle, the "ate" complex formed with a base is highly reactive toward the oxidative addition complex (Ar-Pd-X).

-

Rate-Limiting Factors: Unlike electron-deficient boronic acids (which often struggle with transmetallation), the primary challenge here is competitive side reactions due to the high electron density of the aryl ring.

-

Catalyst Selection: Standard Pd(PPh₃)₄ is often sufficient, but for sterically demanding electrophiles, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) are recommended to accelerate reductive elimination and prevent homocoupling.

Stability & Degradation Pathways (The "Trap")

The electron-rich nature of the ring creates specific stability challenges that differ from electron-poor analogs.

-

Protodeboronation (Critical Risk): Contrary to the assumption that electron-rich species are "stable," they are highly susceptible to acid-catalyzed protodeboronation . The high electron density at the ipso-carbon (C1) facilitates protonation, leading to the cleavage of the C-B bond and the formation of the deboronated arene (1-isopropoxy-2-methoxybenzene).

-

Oxidative Deboronation: Electron-rich aryl boronic acids are prone to oxidation by air (forming the phenol) or peroxides. The presence of the ether linkages makes the ring susceptible to radical oxidation pathways if stored improperly.

Visualization of Reactivity Logic

Figure 1: Reaction pathways for 4-Isopropoxy-3-methoxyphenylboronic acid. Green paths indicate desired synthetic utility; red/yellow paths indicate degradation risks.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling

Target: Coupling with an aryl bromide/chloride.[7] Rationale: Uses a mild base and active catalyst to minimize reaction time and thermal stress.

Materials:

-

Boronic Acid (1.2 equiv)[8]

-

Aryl Halide (1.0 equiv)

-

Catalyst:

(3 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

-

Charge: In a reaction vial, combine the aryl halide, boronic acid, and base.

-

Inert: Evacuate and backfill with

(3 cycles). Add the solvent mixture (degassed). -

Catalyst: Add the Pd catalyst under a positive stream of

. -

Reaction: Heat to 80°C for 2–4 hours. Note: Monitor by LCMS. Do not overnight unnecessarily to avoid deboronation.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (pH ~7) and brine. Dry over

. -

Purification: Flash chromatography (Silica gel).

Protocol B: Stability Validation (Shelf-Life Check)

Rationale: Boronic acids can dehydrate to boroxines (anhydrides) or oxidize over time. This check confirms reagent quality.

Procedure:

-

Dissolve 10 mg of the sample in

. -

Add an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative purity is needed.

-

Run ¹H NMR:

-

Check for the disappearance of B-OH protons (usually broad singlets around 8.0 ppm).

-

Check for the "Deboronated" signal: A new triplet/multiplet appearing upfield in the aromatic region (corresponding to the proton replacing boron).

-

Check for "Phenol" signal: A sharp singlet ~9.0 ppm.

-

Part 4: Handling & Storage Specifications

| Parameter | Specification | Causality |

| Storage Temp | 2°C to 8°C | Retards thermal dehydration to boroxine. |

| Atmosphere | Inert ( | Prevents oxidative deboronation (Ar-B |

| Moisture | Desiccate | Moisture promotes hydrolysis of boroxines but also facilitates protodeboronation cycles. |

| Solubility | DMSO, DMF, MeOH | Soluble in polar organics; sparingly soluble in non-polar hydrocarbons. |

Part 5: References

-

Suzuki-Miyaura Coupling Mechanism:

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

-

Protodeboronation of Electron-Rich Boronic Acids:

-

Acid-Promoted Metal-Free Protodeboronation:

-

Compound Data:

-

PubChem CID: 24866163 (Analogous 4-methoxy data for reference). Link

-

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. guidechem.com [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. tcichemicals.com [tcichemicals.com]

- 8. (3-Hydroxy-4-methoxyphenyl)boronic acid | C7H9BO4 | CID 21980666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

Technical Guide: Stability and Storage of 4-Isopropoxy-3-methoxyphenylboronic acid

This guide outlines the stability profile, storage protocols, and quality control methodologies for 4-Isopropoxy-3-methoxyphenylboronic acid (CAS 870777-20-1). It deviates from standard template responses to prioritize the specific physicochemical behaviors of electron-rich arylboronic acids.

CAS: 870777-20-1 Formula: C₁₀H₁₅BO₄ Molecular Weight: 210.03 g/mol

Part 1: Chemical Profile & The "Purity Paradox"

To effectively handle this compound, researchers must first understand its dynamic equilibrium. Unlike standard organic intermediates, arylboronic acids exist in a state of flux.

The Boroxine Equilibrium (The "False" Impurity)

Upon storage or heating, 4-Isopropoxy-3-methoxyphenylboronic acid undergoes reversible dehydration to form a cyclic trimer anhydride known as a boroxine .

-

Observation: A sample may appear to have a depressed melting point or show "impurities" in elemental analysis.

-

Reality: This is not degradation.[1][2] In the presence of water (or during aqueous reaction conditions), the boroxine hydrolyzes back to the monomeric boronic acid.[3]

-

Implication: Standard melting point analysis is often unreliable for this class of compounds.

Electronic Effects on Stability

The 3-methoxy and 4-isopropoxy substituents are Electron-Donating Groups (EDGs) .

-

Protodeboronation Risk: EDGs increase electron density on the aromatic ring. While this facilitates Suzuki couplings, it also makes the C-B bond more susceptible to protodeboronation (cleavage of the boron group) under acidic conditions or in the presence of metal catalysts.

-

Oxidative Sensitivity: The electron-rich ring is more prone to oxidation (forming the corresponding phenol) compared to electron-deficient boronic acids.

Part 2: Degradation Pathways & Mechanisms

The following diagram illustrates the three critical pathways governing the stability of this compound.

Figure 1: The central equilibrium (Blue/Yellow) is reversible and acceptable. The red pathways represent irreversible chemical degradation.

Part 3: Storage & Handling Protocols

Based on the degradation mechanisms above, the following storage conditions are mandatory to maintain >98% purity over extended periods.

Storage Conditions Summary

| Parameter | Recommendation | Mechanism of Protection |

| Temperature | -20°C (Long-term) 2-8°C (Active Use) | Slows kinetics of oxidation and protodeboronation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents atmospheric oxidation of the C-B bond. |

| Humidity | Desiccated (<30% RH) | High humidity promotes clumping; extreme dryness promotes boroxine formation (acceptable, but alters stoichiometry). |

| Container | Amber Glass with Teflon-lined cap | Protects from light (minor factor) and ensures an airtight seal against moisture/oxygen. |

Standard Operating Procedure (SOP) for Handling

-

Equilibration: Allow the refrigerated/frozen container to reach room temperature before opening . This prevents condensation of atmospheric moisture onto the cold solid, which accelerates degradation.

-

Aliquot: If the compound is used frequently, divide the bulk material into single-use aliquots to minimize freeze-thaw cycles and oxygen exposure.

-

Resealing: Purge the headspace of the vial with Argon or Nitrogen before resealing. Parafilm is insufficient for long-term storage; use a quality screw cap with a septum or liner.

Part 4: Quality Control & Re-validation

Do not rely on Melting Point (MP) for purity. The MP of boronic acids is notoriously broad due to in-situ dehydration. Use HPLC for purity and ¹H-NMR for identity and boroxine content.

Protocol: Purity Re-validation Workflow

Figure 2: Decision tree for validating boronic acid integrity prior to critical experiments.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm or 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the boronic acid).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10-15 minutes.

-

Detection: UV @ 254 nm.

-

Note: Avoid basic mobile phases (e.g., Ammonium Bicarbonate), as high pH accelerates protodeboronation and peak broadening.

2. ¹H-NMR Spectroscopy

-

Solvent: DMSO-d₆ is preferred over CDCl₃. Boronic acids are often insoluble in chloroform and may aggregate.

-

Key Signals:

-

Boronic Acid -B(OH)₂: Broad singlet around 8.0 - 8.5 ppm (2H). This peak may disappear if the sample is wet (exchange with H₂O) or if dehydrated to boroxine.

-

Aromatic Protons: Distinct patterns for the 1,3,4-substitution. Look for extra peaks in this region to identify deboronated byproducts (arene) or oxidation products (phenol).

-

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of The Chemical Society, Perkin Transactions 2.

-

Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Methodological & Application

Application Note & Protocol: Strategic Implementation of 4-Isopropoxy-3-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Preamble: The Strategic Value of Substituted Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2][3] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, providing efficient access to complex molecular architectures like biaryls, polyolefins, and styrenes.[1][3] These scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

This guide focuses on a particularly valuable building block: 4-Isopropoxy-3-methoxyphenylboronic acid . The vicinal isopropoxy and methoxy groups on this reagent create a specific, electron-rich substitution pattern that is a key feature in numerous biologically active molecules. Understanding how to effectively incorporate this moiety is critical for researchers in medicinal chemistry and drug development. This document provides a deep dive into the mechanistic nuances, a field-tested experimental protocol, and a troubleshooting guide for leveraging this reagent to its full potential.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6][7]

-

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step oxidizes the palladium from Pd(0) to a Pd(II) complex.[1][7] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[1][5]

-

Transmetalation : This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[2][8] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing a halide.[9][10]

-

Reductive Elimination : The two organic groups (one from the halide, one from the boronic acid) on the Pd(II) complex are coupled, forming the new C-C bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6][7]

Causality Behind Component Selection for 4-Isopropoxy-3-methoxyphenylboronic acid

-

The Boronic Acid : The subject of this guide possesses two electron-donating alkoxy groups. These groups increase the electron density on the phenyl ring, which can make the boronic acid more nucleophilic and potentially speed up the transmetalation step. However, this increased electron density on the coupling partner may necessitate a more active catalyst system to facilitate the oxidative addition step, especially when using less reactive aryl chlorides.[1][11]

-

The Palladium Catalyst : The choice of catalyst and its associated ligands is paramount.

-

Pd(PPh₃)₄ : Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable choice that often works well but may require higher temperatures.[12]

-

Pd(dppf)Cl₂ : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is highly effective. The bulky, electron-rich dppf ligand promotes both oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder conditions.[13] This is often a superior choice for challenging couplings.

-

Buchwald Ligands : For particularly unreactive coupling partners (like aryl chlorides or sterically hindered substrates), highly active catalysts generated from palladium precursors (e.g., Pd₂(dba)₃) and bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are often required.[14][15]

-

-

The Base : The base's primary role is to activate the boronic acid.[8][9][10] The choice of base can significantly impact yield.

-

K₂CO₃ / Cs₂CO₃ : Carbonates are common, effective bases, often used in aqueous solvent mixtures. Cesium carbonate is stronger and more soluble, often providing better results for difficult couplings.

-

K₃PO₄ : Potassium phosphate is a moderately strong base that is particularly effective in anhydrous conditions and for substrates that may be sensitive to stronger bases or aqueous conditions.[1][14]

-

-

The Solvent System : A mixture of an organic solvent and an aqueous base solution is common.

-

Toluene, Dioxane, or DME with Water : These biphasic systems facilitate the interaction of the organic-soluble catalyst and halide with the water-soluble base and boronate.

-

Degassing : It is absolutely critical to remove dissolved oxygen from the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.

-

Field-Tested Experimental Protocol

This protocol describes the coupling of 4-Isopropoxy-3-methoxyphenylboronic acid with 4-bromoanisole as a representative aryl halide.

Data Presentation: Reagents and Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |

| 4-Bromoanisole | C₇H₇BrO | 187.04 | 187 | 1.0 | 1.0 |

| 4-Isopropoxy-3-methoxyphenylboronic acid | C₁₀H₁₅BO₄ | 210.04 | 252 | 1.2 | 1.2 |

| Pd(dppf)Cl₂ · CH₂Cl₂ | C₃₅H₃₀Cl₄FeP₂Pd | 816.64 | 24.5 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 | 2.0 | 2.0 |

| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | 4 mL | - | - |

| Water (Degassed) | H₂O | 18.02 | 1 mL | - | - |

Experimental Workflow Diagram

Step-by-Step Methodology

-

Reaction Setup & Inert Atmosphere :

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (4-bromoanisole, 187 mg, 1.0 mmol), 4-Isopropoxy-3-methoxyphenylboronic acid (252 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).

-

Fit the flask with a reflux condenser.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

-

Solvent Addition :

-

Through the top of the condenser, add anhydrous 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe. The reaction mixture will typically turn dark red or brown.

-

-

Reaction Execution :

-

Lower the flask into a pre-heated oil bath at 90 °C.

-

Stir the reaction vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-12 hours. The disappearance of the limiting reagent (aryl halide) indicates completion.

-

-

Reaction Workup :

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[13]

-

Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).[13]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).[13]

-

Combine all organic layers and wash sequentially with water (20 mL) and then brine (20 mL).[13]

-

-

Purification & Characterization :

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[13]

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Troubleshooting Guide: A Self-Validating System

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive Catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. "Dirty" or wet reagents/solvents. | 1. Use a fresh bottle of catalyst or a robust pre-catalyst.2. Ensure thorough degassing by sparging with argon for at least 20-30 minutes.3. Use anhydrous grade solvents and dry reagents thoroughly. |

| Incomplete Reaction | 1. Insufficient heating or reaction time.2. Catalyst deactivation.3. Poor choice of base or solvent. | 1. Increase temperature (e.g., to 100 °C) or extend reaction time.2. Add a fresh portion of catalyst (e.g., another 1 mol%).3. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or a different solvent system (e.g., Toluene/EtOH/H₂O).[16] |

| Protodeboronation (Boronic acid replaced by -H) | 1. Reaction temperature is too high.2. Prolonged reaction time with excess base/water.3. Boronic acid is inherently unstable under the conditions. | 1. Run the reaction at a lower temperature (e.g., 80 °C).2. Monitor carefully and stop the reaction as soon as the starting material is consumed.3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling.[17] |

| Homocoupling (Ar²-Ar² formation) | 1. Presence of oxygen.2. High catalyst loading or temperature. | 1. Rigorously exclude oxygen by maintaining a positive pressure of inert gas.2. Reduce catalyst loading (e.g., to 1-2 mol%) and run at the lowest effective temperature. |

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

-

ResearchGate. Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

-

MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

-

Reddit. (2026, February 12). Struggling on suzuki couplings. [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

-

ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]

-

Leichi-Chem. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. [Link]

-

Leichi-Chem. (2026, February 10). 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. [Link]

-

Indo Global Journal of Pharmaceutical Sciences. (2013, March 3). Suzuki Cross Coupling Reaction- A Review. [Link]

-

University of Windsor. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

-

ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

-

PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. nbinno.com [nbinno.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

protocol for the synthesis of biaryl compounds using 4-Isopropoxy-3-methoxyphenylboronic acid

Executive Summary

This technical guide details the protocol for utilizing 4-Isopropoxy-3-methoxyphenylboronic acid (an electron-rich, dialkoxy-substituted aryl boronic acid) in Suzuki-Miyaura cross-coupling reactions. While alkoxy-substituted boronic acids function as excellent nucleophiles due to their electron-donating character, they present specific challenges regarding protodeboronation (hydrolytic C–B bond cleavage) and oxidative homocoupling.

This document provides two validated methodologies:

-

Method A (General): A robust, high-throughput protocol for standard aryl bromides.

-

Method B (High-Performance): A specialized protocol utilizing bulky phosphine ligands (Buchwald-type) to suppress protodeboronation in sterically demanding or deactivated systems.

Compound Profile & Handling

| Property | Description |

| Chemical Name | 4-Isopropoxy-3-methoxyphenylboronic acid |

| Structural Class | Electron-Rich Aryl Boronic Acid (Vanilloid derivative) |

| Electronic Character | Nucleophilic (Activated by 3-OMe and 4-OiPr groups) |

| Key Challenge | Susceptibility to base-catalyzed protodeboronation at high temperatures. |

| Storage | 2–8°C, under Argon/Nitrogen. Hygroscopic. |

| Solubility | Soluble in DMF, DMSO, MeOH, Dioxane; sparingly soluble in water. |

Handling Precaution: Like many electron-rich boronic acids, this compound can undergo slow oxidation to the phenol (4-isopropoxy-3-methoxyphenol) upon prolonged exposure to air. Always store under an inert atmosphere.

Mechanistic Insight & Reaction Logic

The success of coupling 4-Isopropoxy-3-methoxyphenylboronic acid relies on balancing the Transmetallation rate against the Protodeboronation side reaction.

-

The Advantage: The electron-donating groups (EDGs) at positions 3 and 4 increase the nucleophilicity of the boronate "ate" complex, generally accelerating transmetallation with the Palladium(II) intermediate.

-

The Risk: These same EDGs stabilize the protonation of the ipso-carbon, making the C–B bond liable to cleavage by water/base (Protodeboronation), yielding the byproduct 1-isopropoxy-2-methoxybenzene.

Visualizing the Pathway

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical branching point where slow transmetallation can lead to protodeboronation.

Experimental Protocols

Pre-Reaction Checklist

-

Solvents: Must be degassed (sparged with Nitrogen/Argon for 15 mins) to prevent homocoupling and catalyst oxidation.

-

Base: Use anhydrous K₂CO₃ or K₃PO₄. Hydrated bases can accelerate protodeboronation in this specific substrate class.

Method A: The "Workhorse" Protocol (Standard)

Best for: Coupling with Aryl Bromides and Iodides lacking significant steric hindrance.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Base: K₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 4-Isopropoxy-3-methoxyphenylboronic acid (1.2 mmol, 252 mg), Pd(dppf)Cl₂·DCM (0.03 mmol), and K₂CO₃ (2.0 mmol).

-

Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).

-

Solvate: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

React: Heat the mixture to 80–90°C for 4–12 hours. Note: Do not exceed 100°C to minimize deboronation.

-

Monitor: Check TLC or LCMS. Look for the disappearance of the Aryl Halide.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Method B: The "High-Fidelity" Protocol (Challenging Substrates)

Best for: Aryl Chlorides, sterically hindered partners, or if Method A yields >10% deboronated byproduct.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid (1.5 equiv)[1]

-

Pre-Catalyst: XPhos Pd G2 or Pd₂(dba)₃ / SPhos (2–4 mol%)

-

Base: K₃PO₄ (Tribasic Potassium Phosphate, 3.0 equiv)

-

Solvent: Toluene / Water (10:1) or n-Butanol (anhydrous)

Rationale: Dialkylbiaryl phosphine ligands (like SPhos and XPhos) create a highly active monolithic Pd(0) species that accelerates oxidative addition and, crucially, transmetallation . This speed outcompetes the hydrolytic protodeboronation pathway.

Step-by-Step:

-

Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and K₃PO₄ (3.0 mmol) to the vessel.

-

Catalyst Addition: Add XPhos Pd G2 (0.02 mmol). Alternatively, add Pd₂(dba)₃ (1 mol%) and SPhos (2 mol%).

-

Inert & Solvate: Evacuate/Refill N₂. Add degassed Toluene (4 mL) and Water (0.4 mL).

-

React: Heat to 100°C for 2–6 hours. The reaction is typically faster than Method A.

-

Workup: Standard EtOAc extraction and silica purification.

Troubleshooting & Quality Control

Use this decision tree to optimize your results if the standard protocol fails.

Figure 2: Optimization logic for maximizing yield and minimizing byproducts.

Data Interpretation:

-

Protodeboronation Signal: In LCMS, look for mass [M - B(OH)2 + H]. For this specific reactant, the byproduct is 1-isopropoxy-2-methoxybenzene (Mass ~166 Da).

-

Homocoupling: If you see the symmetric biaryl dimer of the boronic acid, your system has too much Oxygen. Improve degassing.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives." Journal of the American Chemical Society, 132(40), 14073–14075.

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.

-

Sigma-Aldrich. "4-Methoxyphenylboronic acid Product Page" (Representative structural analog data).[2]

Sources

use of 4-Isopropoxy-3-methoxyphenylboronic acid in the synthesis of pharmaceutical intermediates

Application Note: 4-Isopropoxy-3-methoxyphenylboronic Acid in Pharmaceutical Synthesis

Executive Summary

4-Isopropoxy-3-methoxyphenylboronic acid is a specialized organoboron reagent used primarily as an aryl donor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structural significance lies in the 4-isopropoxy-3-methoxy substitution pattern. This motif mimics the vanilloid scaffold found in natural products but offers enhanced lipophilicity and metabolic stability compared to its hydroxy- or dimethoxy- counterparts.

This guide details the utility of this reagent in the synthesis of Lamellarin alkaloids (potent topoisomerase I inhibitors), Sodium Channel (NaV) modulators , and Hepatitis C Virus (HCV) inhibitors . It provides validated protocols, mechanistic insights, and troubleshooting strategies for medicinal chemists.

Strategic Importance in Drug Design

The 4-isopropoxy-3-methoxyphenyl moiety serves two critical functions in medicinal chemistry:

-

Metabolic Shielding: The bulky isopropoxy group at the para-position protects the phenolic oxygen from rapid Phase II conjugation (glucuronidation/sulfation), extending the half-life of the parent drug compared to a free phenol or a simple methoxy group.

-

Lipophilic Tuning: Replacing a methoxy or hydroxy group with an isopropoxy group increases the LogP, potentially improving membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active agents like NaV modulators.

Core Applications & Case Studies

Case Study A: Total Synthesis of Lamellarin Alkaloids

The Lamellarins (e.g., Lamellarin D, L, N) are marine alkaloids exhibiting potent cytotoxicity and multidrug resistance (MDR) reversal activity.

-

Role: The boronic acid introduces the "E-ring" of the pentacyclic lamellarin core via a regioselective Suzuki coupling.

-

Target Intermediate: 1,2-Diaryl-[1]benzopyrano[3,4-b]pyrrol-4(3H)-one derivatives.

-

Reaction Partner: Halogenated pyrrole esters or lactones (e.g., bromopyrrole triflates).

Case Study B: Synthesis of NaV Channel Modulators

-

Role: Used to append the lipophilic aryl tail to spiro-dihydropyrrolo-pyrazine cores.

-

Therapeutic Area: Pain management (neuropathic pain).

-

Reaction Partner: Heteroaryl chlorides or triflates (e.g., chloropyridines).

Validated Experimental Protocol

Protocol: Regioselective Suzuki-Miyaura Coupling

Objective: Coupling of 4-Isopropoxy-3-methoxyphenylboronic acid with a heteroaryl bromide (e.g., 4-bromo-2-formylpyrrole derivative).

Reagents:

-

Aryl Boronic Acid: 4-Isopropoxy-3-methoxyphenylboronic acid (1.2 – 1.5 equiv)[1]

-

Electrophile: Heteroaryl bromide (1.0 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3-5 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the heteroaryl bromide (1.0 equiv) and 4-Isopropoxy-3-methoxyphenylboronic acid (1.2 equiv).

-

Solvation: Add DME (0.1 M concentration relative to bromide) and stir to dissolve.

-

Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) quickly to the solution.

-

Base Addition: Add the degassed 2.0 M Na₂CO₃ solution. Note: Ensure the system is biphasic.

-

Deoxygenation: Purge the reaction vessel with Argon or Nitrogen for 10–15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Reaction: Heat the mixture to reflux (approx. 85°C) under an inert atmosphere for 6–12 hours. Monitor conversion by TLC or LC-MS.

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate the organic layer and extract the aqueous layer twice with EtOAc.

-

Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[2]

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Yield: 70–85% (substrate dependent).

Mechanistic Workflow & Visualization

Figure 1: Reaction Mechanism & Workflow

The following diagram illustrates the catalytic cycle and the specific role of the isopropoxy-boronic acid.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling involving 4-Isopropoxy-3-methoxyphenylboronic acid.

Figure 2: Synthetic Workflow for Lamellarin Precursor

Caption: Step-wise construction of the Lamellarin core using the boronic acid building block.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or poor solubility. | Switch to Pd(dppf)Cl₂ (more robust) or add CsF (fluoride activation) instead of carbonate base. |

| Protodeboronation | Hydrolysis of the C-B bond before coupling. | Use anhydrous conditions with K₃PO₄ in Dioxane or Toluene . Avoid prolonged heating. |

| Homocoupling | Presence of Oxygen.[3] | Degas solvents thoroughly (freeze-pump-thaw or vigorous Argon bubbling). |

| Steric Hindrance | Isopropoxy group blocking approach. | Increase catalyst loading to 10 mol% and use higher boiling solvents (e.g., Toluene/Water) at 100°C. |

References

-

Fukuda, T. et al. (2015). "Regioselective Synthesis of 2,4-Differentially Arylated Pyrroles and Its Application to the Synthesis of Lamellarins." Marine Drugs, 13(11), 1105.

-

Iwao, M. et al. (2009). "Total Synthesis of Lamellarins D, L, and N." Tetrahedron, 65(29), 571.

-

Vertex Pharmaceuticals. (2022). "Hydroxy and (halo)alkoxy substituted tetrahydrofurans as modulators of sodium channels." WO Patent 2022/256842.

-

Tibotec Pharmaceuticals. (2006). "Pyrido[3,2-d]pyrimidines and pharmaceutical compositions useful for treating Hepatitis C." WO Patent 2006/135993.

-

PubChem. (2023). "Compound Summary: 4-Isopropoxy-3-methoxyphenylboronic acid." National Library of Medicine.

Sources

Troubleshooting & Optimization

minimizing side reactions with 4-Isopropoxy-3-methoxyphenylboronic acid

Subject: Minimizing Side Reactions & Optimization of Suzuki-Miyaura Cross-Coupling Ticket ID: #BOR-ISO-43M-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 4-Isopropoxy-3-methoxyphenylboronic acid (CAS: 480438-58-2). This is a highly electron-rich arylboronic acid. While the alkoxy substituents (3-OMe, 4-OiPr) make the aryl ring an excellent nucleophile for transmetallation, they simultaneously render the C-B bond kinetically unstable.

The Central Challenge: The electron-donating nature of the isopropoxy and methoxy groups significantly increases electron density at the ipso-carbon (the carbon attached to boron). This makes the molecule highly susceptible to protodeboronation (hydrolysis of the C-B bond) and oxidative homocoupling , often outcompeting the desired cross-coupling pathway.

This guide provides a mechanistic breakdown and self-validating protocols to suppress these side reactions.

Module 1: The Mechanism of Failure (Protodeboronation)

To solve the problem, you must understand the invisible competition occurring in your flask. For electron-rich boronic acids, the primary failure mode is protodeboronation .

Mechanistic Insight

Unlike electron-deficient boronic acids (which require base to activate), electron-rich variants are prone to ipso-protonation. The 3-OMe and 4-OiPr groups stabilize the Wheland intermediate (sigma-complex) formed during proton attack. If the rate of transmetallation (

Pathway Visualization

Figure 1: The kinetic competition. To win, you must accelerate the green path (Transmetallation) or suppress the red path (Ipso-Protonation).

Module 2: Optimization of Suzuki-Miyaura Conditions

The goal is to create an environment where transmetallation is instantaneous. We achieve this by manipulating the Base , Solvent , and Catalyst .[1]

Critical Parameter Table

| Parameter | Recommended Choice | Scientific Rationale |

| Catalyst | Pd-118 (dtbpf) or XPhos Pd G2 | Speed is safety. Bulky, electron-rich phosphines (Buchwald ligands) accelerate oxidative addition and, crucially, transmetallation. Standard Pd(PPh3)4 is often too slow for this unstable substrate. |

| Base | K₃PO₄ or Cs₂CO₃ | Avoid hydroxides (NaOH/KOH) or alkoxides. Strong bases increase the concentration of the boronate species too aggressively, feeding the protodeboronation pathway. Anhydrous bases are preferred. |

| Solvent | 1,4-Dioxane or Toluene | Non-protic organic solvents minimize the available proton pool. Use minimal water (e.g., 10:1 ratio) just enough to solubilize the base. |

| Temperature | 60°C - 80°C | While heat accelerates reaction, excessive heat (>100°C) promotes deboronation. If using highly active catalysts (XPhos), try 40-60°C first. |

Recommended Protocol (Self-Validating)

Step 1: The "Dry" Setup

-

Charge the reaction vessel with the aryl halide (1.0 equiv), 4-Isopropoxy-3-methoxyphenylboronic acid (1.2 - 1.5 equiv), and Base (K₃PO₄, 2.0 equiv).

-

Validation Check: Do not add water yet. Cycle vacuum/Argon 3 times. Oxygen promotes homocoupling.[2]

Step 2: Catalyst Addition

-

Add the catalyst (e.g., XPhos Pd G2, 1-3 mol%).

-

Add solvent (Dioxane/Water 9:1 v/v) that has been sparged with Argon for 15 mins .

-

Why? Sparging removes dissolved O₂, preventing phenol formation (oxidation of the C-B bond).

Step 3: Kinetic Monitoring

-

Heat to 60°C.

-

Validation Check: Take a TLC/LCMS aliquot at 30 minutes.

-

Scenario A: Starting halide consumed? Reaction complete. Stop heating immediately.

-

Scenario B: Boronic acid consumed, Halide remains? Protodeboronation has occurred. You need to add more boronic acid (slow addition) or switch to a more active catalyst.

-

Module 3: Storage & Handling (The Boroxine Equilibrium)

Users often report "low purity" or "stoichiometry errors" with this compound. This is usually due to Boroxine Formation , not decomposition.

The Boroxine Cycle

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is a reversible equilibrium driven by entropy and water removal.

-

Impact: If your material is 50% boroxine, weighing it as "boronic acid" means you are actually adding more boron species than calculated (since boroxine has a lower molecular weight per boron unit).

-

Solution:

-

Storage: Keep at 4°C in a desiccator.

-

Correction: If precise stoichiometry is vital, run a ¹H NMR in DMSO-d6 + D₂O. The D₂O hydrolyzes the boroxine back to the acid, allowing you to quantify the total available boronic acid species.

-

Usage: You do not need to purify the boroxine. Under aqueous Suzuki conditions (Base/Water), the boroxine hydrolyzes in situ to the active boronic acid species.

-

Module 4: Troubleshooting & FAQ

Decision Tree for Failure Analysis

Figure 2: Rapid diagnostic tree for common side reactions.

Frequently Asked Questions

Q: Can I use MIDA boronates or Pinacol esters instead? A: Yes, and this is highly recommended if the boronic acid fails repeatedly. The pinacol ester is significantly more stable toward protodeboronation because the bulky diol protects the boron center. However, ester formation requires an extra step. If you must use the free acid, follow the "fast catalyst" protocols above.

Q: My reaction turns black immediately. Is this bad? A: Palladium precipitation (palladium black) indicates the catalyst is decomposing (aggregating) before it can enter the catalytic cycle. This often happens if the oxidative addition is slow.

-

Fix: Ensure your Aryl Halide is reactive (Iodide > Bromide >> Chloride). If using a Chloride, you must use a ligand like XPhos or SPhos to stabilize the Pd(0) species.

Q: Why do I see 4-isopropoxy-3-methoxyphenol? A: This is the oxidation product. Electron-rich boronic acids are sensitive to moist air.

-

Fix: Verify your inert gas line. Use a distinct "degassing" step (sparging with Argon for 15-20 mins) for all solvents before adding the catalyst.

References

-

Kinetic Stability of Boronic Acids

-

Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.J. Am. Chem. Soc.[3]2017 , 139, 13156–13165.

-

-

Catalyst Selection (Buchwald Ligands)

- Martin, R.; Buchwald, S. L. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Unstable Polyfluorophenylboronic Acids.Acc. Chem. Res.2008, 41, 1461–1473. (Note: Principles apply inversely to electron-rich instability).

-

Boroxine Equilibrium

-

Homocoupling Prevention

-

Adamo, C., et al. Mechanism of the Oxidative Homocoupling of Arylboronic Acids.J. Am. Chem. Soc.[3]2006 .

-

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boroxine - Wikipedia [en.wikipedia.org]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

addressing solubility issues of 4-Isopropoxy-3-methoxyphenylboronic acid

Case Reference: Solubility & Handling Guide

Compound: 4-Isopropoxy-3-methoxyphenylboronic acid CAS: 875654-33-4 (Isomer specific; verify against CoA) Chemical Class: Alkoxy-substituted Arylboronic Acid

Executive Summary: The "Hidden" Solubility Problem

As a Senior Application Scientist, I often see researchers struggle with this specific class of boronic acids. The core issue is rarely just "solubility" in the traditional sense; it is a dynamic equilibrium issue.

4-Isopropoxy-3-methoxyphenylboronic acid is lipophilic due to the isopropoxy and methoxy groups. However, its most deceptive characteristic is its tendency to dehydrate into a boroxine (cyclic trimer) .

-

The Trap: You weigh out the solid, but it doesn't dissolve in your standard Suzuki solvent mix.

-

The Reality: You are likely trying to dissolve the boroxine anhydride, which is significantly less soluble and kinetically slow to re-hydrolyze without specific intervention.

This guide provides the protocols to break this cycle and ensure efficient coupling.

Troubleshooting: Interactive Q&A

Q1: "I added the boronic acid to my aqueous base (e.g., K₂CO₃), and it’s just floating as a clump. Is it bad?"

Diagnosis: This is expected. The compound is too lipophilic to dissolve in pure aqueous base. Solution: Do not add the solid directly to water.

-

Correct Protocol: Dissolve the boronic acid in your organic co-solvent (Dioxane, THF, or DMF) first.

-

Why: You must establish a solvation shell around the aromatic ring before introducing the aqueous phase. Once dissolved in the organic layer, the addition of the base solution will deprotonate the boronate species (

), which effectively pulls it into the reaction interface.

Q2: "My stock solution in Toluene/THF turned cloudy after sitting for an hour."

Diagnosis: Boroxine formation. In non-polar or semi-polar solvents, the equilibrium shifts toward the trimer (anhydride) to release water, especially if the solvent is dry. Solution: Add a "initiator" amount of alcohol or water.

-

Quick Fix: Add 1-2% Methanol or 0.5% Water to the stock solution.

-

Mechanism: This shifts the equilibrium back toward the monomeric boronic acid (

), which is the active species for transmetallation.

Q3: "The reaction stalls at 20% conversion. TLC shows starting material."

Diagnosis: Phase transfer limitation. The isopropoxy group makes the boronate anion highly lipophilic, causing it to "hug" the interface or remain buried in the organic phase without properly meeting the Pd-catalyst/Base complex. Solution: Switch to a Phase Transfer Catalyst (PTC) system.

-

Recommendation: Add TBAB (Tetrabutylammonium bromide) at 0.5–1.0 equiv.

-

Why: TBAB shuttles the active boronate anion between the aqueous base layer and the organic bulk, dramatically increasing the effective concentration of the activated species.

Visualizing the Solubility Equilibrium

Understanding the Boronic Acid-Boroxine cycle is critical for troubleshooting. The solid you buy is often a mixture of both.

Figure 1: The dynamic equilibrium. In dry organic solvents, the equilibrium shifts right (red), causing precipitation. In basic aqueous media, it shifts down (blue) to the active species.

Optimized Solvent Protocols

Do not guess the solvent system. Use this data-driven selection guide based on the specific lipophilicity of the 4-isopropoxy substituent.

Solvent Compatibility Table

| Solvent System | Solubility Rating | Suitability for Suzuki | Notes |

| Water (Neutral) | 🔴 Insoluble | N/A | Do not use without co-solvent. |

| Dioxane | 🟢 High | Excellent | Best all-rounder. Dissolves both monomer and trimer. |

| THF | 🟢 High | Good | Good solubility, but check for peroxides. Keep <60°C. |

| Toluene | 🟡 Moderate | Moderate | Risk of boroxine precipitation.[1] Requires alcohol co-solvent. |

| DMF/DMA | 🟢 High | Excellent | Use for high-temperature couplings (>80°C). |

| Ethanol/Methanol | 🟢 High | Good | Good for preventing boroxine formation, but can cause protodeboronation if too hot. |

Recommended Protocol: The "Pre-Solvation" Method

For a standard 1.0 mmol scale reaction.

-

Weighing: Weigh 1.2 equiv of 4-Isopropoxy-3-methoxyphenylboronic acid .

-

Dissolution (Critical Step): Add 3.0 mL of 1,4-Dioxane (or DME) directly to the vial. Vortex until clear.

-

Troubleshoot: If slightly cloudy, add 0.1 mL Methanol .

-

-

Catalyst Addition: Add your Pd-catalyst and Ligand to this clear organic solution. Stir for 5 mins.

-

Activation: Add 1.0 mL of 2M K₃PO₄ (aq) .

-

Observation: The mixture will turn biphasic. This is normal.

-

-

Execution: Heat to 80–90°C with vigorous stirring (1000 RPM) .

-

Why: High RPM is required to maximize the surface area between the lipophilic organic phase and the activation base layer.

-

Decision Tree: Solvent System Selection

Use this flowchart to select the correct solvent system based on your specific reaction constraints.

Figure 2: Solvent selection logic based on temperature and substrate lipophilicity.

References & Grounding

-

Boroxine-Boronic Acid Equilibrium:

-

Mechanism:[2] Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This process is reversible but kinetically significant in dry organic solvents.

-

Source: Iwao, M. et al. "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids." Journal of Chemical & Engineering Data, 2020.

-

-

Suzuki-Miyaura Coupling Optimization:

-

Protocol: The use of mixed aqueous/organic solvent systems (e.g., Dioxane/H2O) is standard to facilitate the transfer of the boronate species.

-

Source: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

-

Compound Specifics (4-Isopropoxy-3-methoxyphenylboronic acid):

-

Identification: The specific isomer (CAS 875654-33-4) exhibits lower water solubility due to the steric bulk of the isopropoxy group compared to simple phenylboronic acid.

-

Source: Chemical Supplier Data (e.g., BLD Pharm, Sigma-Aldrich listings for CAS 875654-33-4).

-

Sources

Technical Support Center: Catalyst Deactivation in 4-Isopropoxy-3-methoxyphenylboronic Acid Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Isopropoxy-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent common issues related to catalyst deactivation. By understanding the underlying causes of catalyst failure, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

Section 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation

This section addresses specific experimental observations in a question-and-answer format, providing both immediate troubleshooting steps and the scientific rationale behind them.

Question 1: My reaction has stalled, and I've observed a black precipitate forming in the flask. What is this, and how can I fix it?

Answer: The black precipitate is almost certainly "palladium black," which consists of agglomerated, catalytically inactive palladium(0) nanoparticles.[1][2] This is one of the most common modes of deactivation in Suzuki-Miyaura coupling reactions.

Causality: The active catalyst in a Suzuki coupling is a soluble Pd(0) complex, stabilized by ligands (e.g., phosphines or N-heterocyclic carbenes, NHCs). If these ligands are insufficient in number or are stripped from the palladium center, the unstable "naked" Pd(0) atoms will rapidly aggregate and precipitate out of solution, halting the catalytic cycle.[2]

Immediate Troubleshooting Steps:

-

Verify Ligand-to-Palladium Ratio: An insufficient amount of ligand is a primary cause of Pd(0) aggregation.[1] Ensure you are using an appropriate ratio for your chosen ligand. While a 1:1 to 2:1 ratio of monodentate ligand to palladium is common, sterically demanding ligands may require higher ratios (up to 4:1) to maintain a stable, coordinatively saturated active species.[1]

-

Assess Atmosphere Control: Oxygen is detrimental. It can oxidize both the active Pd(0) catalyst to inactive Pd(II) and, more commonly, the phosphine ligands themselves, rendering them incapable of stabilizing the catalyst.[1][2] Ensure your solvent and reaction headspace were rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

-

Evaluate Temperature: While heating can increase reaction rates, excessive temperatures can accelerate ligand dissociation and catalyst decomposition, promoting the formation of palladium black.[1] If you are running the reaction at a high temperature (e.g., >100 °C), consider if a more active catalyst system could achieve the desired conversion at a lower temperature.[3]

Proactive Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbene (NHC) ligands. These ligands bind strongly to the palladium center, creating a more stable catalyst complex that is less prone to aggregation.[2][4]

Caption: Common deactivation pathways for palladium catalysts.[2]

Question 2: My reaction yield is poor and conversion is low, but I don't see any palladium black. What other deactivation mechanisms could be at play?

Answer: Low conversion without the visible formation of palladium black points towards more subtle issues with the reagents or reaction conditions that effectively halt the catalytic cycle.

Causality: The problem may not be with the palladium itself, but with the stability of your boronic acid or the integrity of other reaction components.

Troubleshooting Steps:

-

Check Boronic Acid Stability: 4-Isopropoxy-3-methoxyphenylboronic acid, like many boronic acids, is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1] This process consumes your nucleophile and stops the reaction. This is often accelerated by excessive water or certain pH conditions.

-

Solution: Use freshly purchased or recrystallized boronic acid. Consider using more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which release the boronic acid slowly under reaction conditions, maintaining a low, steady concentration that can suppress side reactions.[1][5]

-

-

Verify Base Purity and Suitability: The base is not just an activator; its choice is critical. It activates the boronic acid for transmetalation.[6][7] However, an inappropriate base can cause issues.

-

Hydroxide Bases (e.g., NaOH, KOH): While effective, they can promote protodeboronation and may not be soluble in common organic solvents, leading to reproducibility issues.

-

Carbonate/Phosphate Bases (e.g., K₂CO₃, K₃PO₄): These are generally a better choice, especially when a small amount of water is used as a co-solvent to facilitate their action.[1] Ensure the base is a fine, dry powder.

-

-

Evaluate for Product Inhibition: In some cases, the biaryl product can coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.[8] While less common, this can be diagnosed by monitoring the reaction rate, which will decrease more rapidly than expected. Changing the ligand or solvent may alter these binding affinities.

Question 3: I'm observing a significant amount of a symmetrical biaryl byproduct derived from the homocoupling of 4-Isopropoxy-3-methoxyphenylboronic acid. What causes this?

Answer: The formation of a homocoupled product (a biaryl containing two units of your boronic acid) is a classic side reaction often linked to the presence of oxygen or unreduced Pd(II) species in your reaction mixture.[9]

Causality: While the desired catalytic cycle operates on Pd(0), residual Pd(II) from the precatalyst can mediate the oxidative homocoupling of two boronic acid molecules. This process consumes your starting material and reduces the Pd(II) to Pd(0), but it's an inefficient and wasteful way to initiate the reaction. The presence of oxygen can also re-oxidize Pd(0) to Pd(II), perpetuating this unwanted side reaction.[9][10]

Troubleshooting Steps:

-

Improve Degassing Protocol: This is the most critical step. The homocoupling pathway is highly sensitive to oxygen.[9] Ensure your solvent is thoroughly degassed using a method like the freeze-pump-thaw technique or by sparging with an inert gas for an extended period (see Protocol 1).

-

Re-evaluate Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the reduction to the active Pd(0) species might be inefficient under your conditions. Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst that forms the active species more cleanly and efficiently.

-

Add a Mild Reductant: In some process chemistry applications, a mild reducing agent is added to consume any residual Pd(II) or trace oxygen, thereby suppressing homocoupling.[11] This is an advanced technique and should be approached with caution, as it can interfere with the main catalytic cycle if not optimized.

Section 2: Proactive Deactivation Prevention & FAQs

Q1: How do I choose the right ligand and palladium source to maximize catalyst stability and lifetime?

The choice of ligand is arguably the most critical factor in a successful Suzuki-Miyaura coupling. The ideal ligand should promote the desired reaction steps (oxidative addition, reductive elimination) while preventing deactivation pathways like palladium black formation.[4]

| Ligand Class | Examples | Pd:Ligand Ratio | Strengths | Weaknesses |

| Triphenylphosphine | PPh₃ | 1:2 to 1:4 | Inexpensive, well-understood. | Prone to oxidation; less effective for challenging substrates. |

| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | 1:1 to 1:2 | High activity and stability; excellent for difficult couplings.[1] | More expensive. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | 1:1 to 1:2 | Very strong Pd-C bond, highly stable to heat and oxidation.[2] | Can be less active for some substrate combinations. |

Recommendation: For 4-Isopropoxy-3-methoxyphenylboronic acid, which is moderately electron-rich, a bulky biarylphosphine ligand like SPhos or XPhos paired with a Pd(II) precatalyst (e.g., G3-XPhos Palladacycle) or a Pd(0) source (e.g., Pd₂(dba)₃) provides a robust and high-performing starting point.

Q2: What is the mechanistic role of the base, and how does it impact catalyst stability?

The base plays a crucial, multifaceted role. Its primary function is to react with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[6][7][12] This boronate is much more effective at transferring its aryl group to the palladium center during the transmetalation step.

However, the choice and quality of the base can also influence deactivation:

-

Strongly coordinating bases can sometimes compete with the desired phosphine ligand for sites on the palladium, potentially leading to less stable catalytic species.

-

Impure bases can introduce catalyst poisons.

-

Heterogeneous bases (e.g., K₃PO₄) with inconsistent particle size can lead to variable reaction rates and poor reproducibility. Grinding the base to a fine powder before use is recommended.

Q3: How should I set up my reaction to minimize deactivation from the start?

A meticulously planned experimental setup is the best defense against catalyst deactivation.

Caption: A logical workflow for robust Suzuki-Miyaura reaction setup.

Section 3: Key Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This method is superior to inert gas sparging for removing dissolved oxygen.

-

Preparation: Place the required volume of solvent in a thick-walled flask (e.g., a Schlenk flask) with a stir bar. The flask should not be more than half full.

-

Freeze: Seal the flask and immerse the bottom in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking.

-

Pump: Once the solvent is completely frozen, connect the flask to a high-vacuum line and evacuate the headspace for 5-10 minutes.

-

Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles of gas being released from the solvent as it melts.

-